(2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone
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Overview
Description
The compound (2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone is a complex organic molecule that features a combination of oxazinan, triazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone typically involves multiple steps, starting with the preparation of the triazole and oxazinan intermediates. One common method involves the reaction of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with chloromethyl oxazinan under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like palladium to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone: has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it acts as a dual orexin receptor antagonist, blocking the activity of orexin neuropeptides that regulate wakefulness . This inhibition promotes sleep and has been shown to improve sleep patterns in clinical studies .
Comparison with Similar Compounds
Similar Compounds
Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.
Almorexant: A similar compound with comparable pharmacological properties.
Uniqueness
(2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone: is unique due to its specific chemical structure, which combines oxazinan, triazole, and phenyl groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C15H17ClN4O2 |
---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
[2-(chloromethyl)-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C15H17ClN4O2/c1-11-3-4-13(20-17-5-6-18-20)12(9-11)15(21)19-7-2-8-22-14(19)10-16/h3-6,9,14H,2,7-8,10H2,1H3 |
InChI Key |
PDSJPYXNHZOGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CCl |
Origin of Product |
United States |
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